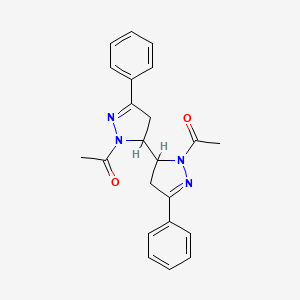
1,1'-(5,5'-Diphenyl-3,3',4,4'-tetrahydro-2h,2'h-3,3'-bipyrazole-2,2'-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone is a complex organic compound featuring a bipyrazole core with diphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone typically involves the alkylation of a bipyrazole precursor with bromoacetone in a mixture of acetone and water in the presence of sodium bicarbonate . This reaction yields a hygroscopic product that can be further purified and characterized using standard techniques such as NMR and infrared spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and characterization protocols.
化学反応の分析
Types of Reactions
1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
4,4’,5,5’-Tetranitro-2H,2’H-3,3’-bipyrazole: A related compound with energetic properties.
1,5-Diphenyl-1H-1,2,4-triazole-3(2H)-thione: Another compound with a similar structural motif.
Uniqueness
1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone is unique due to its specific bipyrazole core and diphenyl substituents, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
特性
CAS番号 |
27825-09-8 |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
1-[3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C22H22N4O2/c1-15(27)25-21(13-19(23-25)17-9-5-3-6-10-17)22-14-20(24-26(22)16(2)28)18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3 |
InChIキー |
URGLOQXDUSAPAI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
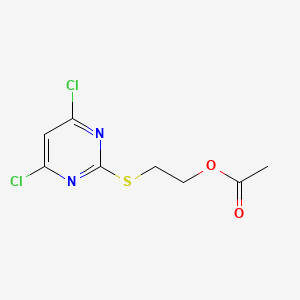
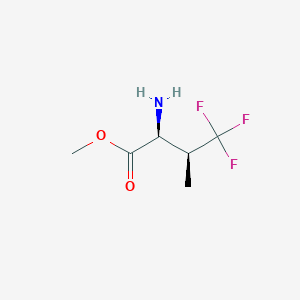
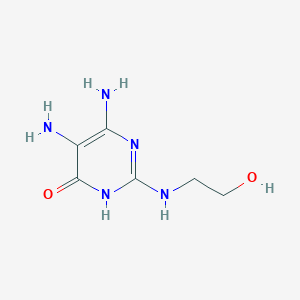

![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
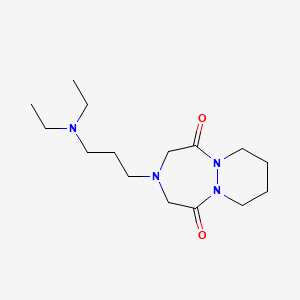

![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)
![N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921641.png)
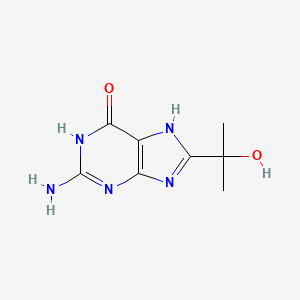


![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
